
3,3-Bis(4-chlorophenoxy)-3H-diazirene
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Overview
Description
3,3-Bis(4-chlorophenoxy)-3H-diazirine is a chemical compound known for its unique structure and reactivity. It features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. The presence of two 4-chlorophenoxy groups attached to the diazirine ring makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(4-chlorophenoxy)-3H-diazirine typically involves the reaction of 4-chlorophenol with a suitable diazirine precursor
Industrial Production Methods: Industrial production of 3,3-Bis(4-chlorophenoxy)-3H-diazirine may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Types of Reactions:
Oxidation: 3,3-Bis(4-chlorophenoxy)-3H-diazirine can undergo oxidation reactions, typically resulting in the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diazirine ring into more stable amine derivatives.
Substitution: The compound can participate in substitution reactions, where the 4-chlorophenoxy groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the diazirine ring.
Reduction: Amine derivatives.
Substitution: Compounds with different functional groups replacing the 4-chlorophenoxy groups.
Scientific Research Applications
Medicinal Chemistry
Photoreactive Properties
The compound's ability to generate reactive carbenes upon photochemical activation makes it a valuable tool in drug discovery. This reactivity allows for the identification of target biomolecules through covalent bond formation with proteins and nucleic acids, essential for understanding drug mechanisms and interactions.
Case Study: Target Identification
In a study focused on identifying protein targets for potential therapeutic agents, 3,3-Bis(4-chlorophenoxy)-3H-diazirene was used to label proteins in live cells. The compound's photoreactivity facilitated the mapping of protein interactions, providing insights into cellular pathways involved in disease processes. Techniques such as mass spectrometry and NMR spectroscopy were employed to analyze binding affinities and specificities .
Materials Science
Synthesis of Functional Materials
The compound is also utilized in the synthesis of advanced materials. Its diazirene structure allows for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. For example, diazirenes have been integrated into coatings that exhibit self-healing properties when exposed to UV light .
Data Table: Comparison of Diazirene Compounds in Materials Science
Compound Name | Application Area | Unique Features |
---|---|---|
This compound | Polymer Synthesis | Enhances mechanical properties via crosslinking |
1-Trifluoromethyl-1H-diazirine | Coatings | Improved weather resistance due to trifluoromethyl group |
1-Phenyl-1-diazopropane | Reaction Mechanisms | Useful in studying photochemical reaction pathways |
Biological Research
In Vivo and In Vitro Studies
Research has demonstrated the compound's utility in biological evaluations, particularly in assessing its cytotoxicity against cancer cell lines. Studies have shown that derivatives of diazirenes exhibit significant anticancer activity, making them candidates for further development as therapeutic agents .
Case Study: Anticancer Activity Evaluation
In a recent investigation, this compound was tested against various cancer cell lines using the NCI-60 cell panel. The results indicated moderate to high cytotoxic effects, particularly against breast and colon cancer cells, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 3,3-Bis(4-chlorophenoxy)-3H-diazirine involves the formation of reactive intermediates upon exposure to light. The diazirine ring can be activated by ultraviolet light, leading to the formation of a highly reactive carbene intermediate. This carbene can then insert into various chemical bonds, allowing the compound to form covalent bonds with nearby molecules. This property is particularly useful in photoaffinity labeling and crosslinking studies.
Comparison with Similar Compounds
3,3-Bis(4-fluorophenoxy)-3H-diazirine: Similar structure but with fluorine atoms instead of chlorine.
3,3-Bis(4-bromophenoxy)-3H-diazirine: Contains bromine atoms instead of chlorine.
3,3-Bis(4-methylphenoxy)-3H-diazirine: Features methyl groups instead of chlorine.
Uniqueness: 3,3-Bis(4-chlorophenoxy)-3H-diazirine is unique due to the presence of chlorine atoms, which can influence its reactivity and stability. The chlorine atoms can participate in various chemical reactions, making this compound versatile for different applications. Additionally, the diazirine ring’s ability to form reactive intermediates upon light activation sets it apart from many other compounds.
Biological Activity
3,3-Bis(4-chlorophenoxy)-3H-diazirene is a diazirine compound known for its unique reactivity and potential applications in chemical biology. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in photoaffinity labeling, and relevant case studies.
Chemical Structure and Properties
This compound features a diazirine moiety, which is characterized by a three-membered ring containing two nitrogen atoms. The presence of the chlorophenoxy groups enhances its reactivity, particularly under UV light, facilitating the formation of reactive carbene species.
Mechanisms of Biological Activity
The biological activity of diazirines primarily stems from their ability to form highly reactive intermediates upon photolysis. These intermediates can covalently bind to biomolecules, allowing for the study of protein interactions and localization in living systems.
- Photoaffinity Labeling : Diazirines are widely used in photoaffinity labeling techniques to probe protein interactions. When exposed to UV light, 3H-diazirenes generate carbenes that can insert into C-H bonds of nearby amino acids, enabling the identification of binding partners in complex biological systems .
Applications in Research
- Protein Interaction Studies :
- Drug Development :
- Potential Anticancer Activity : Preliminary studies suggest that compounds similar to this compound may possess anticancer properties by targeting specific pathways involved in tumor growth. For instance, diazirine derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines .
Research Findings
Research has highlighted several key findings regarding the biological activity of diazirines:
- Cytotoxicity : In vitro studies demonstrated that certain diazirine derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves triggering apoptotic pathways and disrupting cellular metabolism .
- Binding Studies : Diazirines have been shown to effectively bind to the aryl hydrocarbon receptor (AhR), a target implicated in various diseases including cancer and metabolic disorders. This interaction suggests potential therapeutic applications in modulating AhR activity .
Data Table: Summary of Biological Activities
Properties
CAS No. |
651306-54-6 |
---|---|
Molecular Formula |
C13H8Cl2N2O2 |
Molecular Weight |
295.12 g/mol |
IUPAC Name |
3,3-bis(4-chlorophenoxy)diazirine |
InChI |
InChI=1S/C13H8Cl2N2O2/c14-9-1-5-11(6-2-9)18-13(16-17-13)19-12-7-3-10(15)4-8-12/h1-8H |
InChI Key |
MBVUUNUWCSWTPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2(N=N2)OC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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